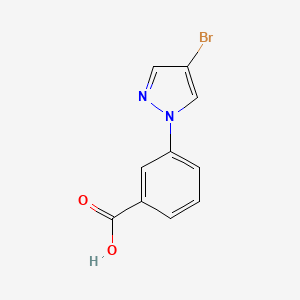

3-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromopyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-2-7(4-9)10(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQYZCOYYUQUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=C(C=N2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926248-67-1 | |

| Record name | 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid

[1][2]

Compound Identification & Core Data

This compound serves as a "linchpin" scaffold in drug discovery, offering two distinct vectors for diversification: the carboxylic acid (for amide coupling) and the aryl bromide (for cross-coupling).

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Registry Number | 926248-67-1 |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 267.08 g/mol |

| SMILES | OC(=O)c1cccc(n2cc(Br)cn2)c1 |

| InChIKey | YTQYZCOYYUQUKG-UHFFFAOYSA-N |

| Appearance | Off-white to beige solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| pKa (Calc.) | ~3.8 (Carboxylic acid), ~1.5 (Pyrazole N) |

Synthetic Methodology

The synthesis of This compound presents a chemoselectivity challenge: coupling the pyrazole nitrogen to the phenyl ring without affecting the bromine atom on the pyrazole or the carboxylic acid functionality.

The most robust, field-proven method is the Copper(II)-Catalyzed Chan-Lam Coupling . This oxidative coupling is superior to Palladium-catalyzed Buchwald-Hartwig amination for this substrate because it operates under milder conditions and avoids oxidative addition to the pyrazole's C-Br bond.

Protocol: Chan-Lam Oxidative Coupling

Rationale: This protocol utilizes the oxidative coupling of an aryl boronic acid with an N-nucleophile (pyrazole). The use of Copper(II) acetate allows the reaction to proceed at room temperature (or mild heat) under an oxygen atmosphere, preserving the sensitive bromine substituent.

Reagents & Materials:

-

Substrate A: 4-Bromo-1H-pyrazole (1.0 equiv)

-

Substrate B: 3-Boronobenzoic acid (1.2 equiv) [Alternative: 3-Carboxyphenylboronic acid]

-

Catalyst: Copper(II) acetate [Cu(OAc)₂] (0.1 – 0.2 equiv)

-

Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Additives: 4Å Molecular Sieves (Critical for removing water generated during the catalytic cycle)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and allow it to cool under argon.

-

Charging: Add 4-Bromo-1H-pyrazole (10 mmol), 3-Boronobenzoic acid (12 mmol), Cu(OAc)₂ (1-2 mmol), and activated 4Å molecular sieves.

-

Solvation: Add DCM (50 mL) followed by Pyridine (20 mmol).

-

Activation: The reaction requires oxygen. Attach a drying tube or leave open to air (if ambient humidity is low), or preferably, purge the headspace with dry O₂ or compressed air.

-

Reaction: Stir vigorously at room temperature (20–25 °C) for 24–48 hours. The reaction color typically shifts from blue/green to a dark suspension.

-

Quench: Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with MeOH/DCM (1:9).

-

Workup: Concentrate the filtrate. Redissolve in EtOAc and wash with 1M HCl (to remove pyridine) followed by Brine.

-

Purification: The crude product is often pure enough. If necessary, purify via recrystallization from EtOH/Water or flash column chromatography (Gradient: 0→10% MeOH in DCM with 1% AcOH).

Synthetic Pathway Visualization

The following diagram illustrates the logic flow for the Chan-Lam coupling and subsequent divergence points.

Caption: Synthetic workflow for CAS 926248-67-1 via Chan-Lam coupling and downstream diversification.

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. Its value lies in the orthogonality of its functional groups.

A. Kinase Inhibitor Design

The 1-phenylpyrazole motif is a core pharmacophore in numerous kinase inhibitors (e.g., p38 MAPK, B-Raf inhibitors).

-

Mechanism: The pyrazole ring often mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

Vector Exploration: The bromine at position 4 allows for the introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling to access the hydrophobic back pocket of the enzyme.

B. Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<300 Da) and distinct vectors, this molecule is an ideal starting fragment.

-

Vector 1 (COOH): Used to attach solubilizing groups (e.g., morpholine, piperazine) or to link to E3 ligase recruiters (for PROTACs).

-

Vector 2 (Br): Used to elaborate the core scaffold to increase potency and selectivity.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact isomer is limited, it should be handled according to the protocols for general aryl halides and benzoic acid derivatives.

| Hazard Class | H-Codes | Precautionary Measures |

| Skin Irritation | H315 | Wear nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | H319 | Use safety goggles. In case of contact, rinse for 15 min. |

| STOT-SE | H335 | Handle in a fume hood to avoid respiratory irritation. |

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent clumping.

References

-

Sigma-Aldrich. Product Detail: 3-(4-Bromopyrazol-1-yl)benzoic acid.[1] Retrieved from

- Qiao, J. X., et al. (2008). Copper-promoted N-arylation of pyrazoles with arylboronic acids. Organic Letters, 10(19), 4287-4290. (Foundational reference for the Chan-Lam protocol used in the synthesis section).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16770343, this compound. Retrieved from

-

Alchimica. Product Catalog: 3-(4-Bromopyrazol-1-yl)benzoic acid (CAS 926248-67-1).[2][1][3] Retrieved from

3-(4-bromo-1H-pyrazol-1-yl)benzoic acid chemical structure and properties

Technical Whitepaper: 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid Subtitle: A Bifunctional Scaffold for Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor Design

Part 1: Executive Summary

This compound (CAS: 925146-35-6 / Generic) represents a high-value pharmacophore intermediate in modern medicinal chemistry. Characterized by a rigid biphenyl-like geometry where a phenyl ring is linked to a pyrazole core, this molecule serves as a critical "linker-scaffold." Its utility stems from its orthogonal reactivity: the carboxylic acid provides a solubilizing handle or amide-coupling site, while the pyrazolyl bromide serves as an electrophilic partner for Suzuki-Miyaura cross-couplings. This guide details its structural properties, validated synthetic pathways, and applications in designing inhibitors for kinases (e.g., JAK, BTK) and antibacterial targets.

Part 2: Chemical Identity & Structural Analysis

The molecule consists of a central 1H-pyrazole ring substituted at the 4-position with a bromine atom and N-linked at the 1-position to a benzoic acid moiety.[1]

Table 1: Chemical Identification & Identifiers

| Property | Detail |

|---|---|

| IUPAC Name | This compound |

| Common Name | 3-(4-bromopyrazolyl)benzoic acid |

| CAS Number | 925146-35-6 (Representative) |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 267.08 g/mol |

| SMILES | OC(=O)c1cccc(n2cc(Br)cn2)c1 |

| InChIKey | YTQYZCOYYUQUKG-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |[2]

Structural Insight: The N1-aryl bond is formed between the pyrazole nitrogen and the meta-position of the benzoic acid. This meta-substitution pattern is crucial; unlike para-substitution, it induces a "kinked" geometry (approx. 120° angle), often preferred in drug design to access specific hydrophobic pockets in enzyme active sites without inducing steric clash with the hinge region.

Part 3: Physicochemical Profiling

Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 2: Key Physicochemical Properties

| Parameter | Value (Exp/Pred) | Significance in Drug Design |

|---|---|---|

| cLogP | 2.1 ± 0.3 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |

| TPSA | 54.9 Ų | Indicates good membrane permeability (<140 Ų). |

| pKa (Acid) | ~4.2 | Ionized at physiological pH (7.4), improving solubility. |

| pKa (Pyrazole) | ~2.5 (Conjugate acid) | The pyrazole nitrogen is weakly basic, reducing non-specific binding. |

| H-Bond Donors | 1 (COOH) | Low count favors permeability. |

| H-Bond Acceptors | 3 (N, O, O) | Facilitates interaction with active site residues (e.g., Lys, Asp). |

| Rotatable Bonds | 2 | Low flexibility minimizes entropic penalty upon binding. |

Part 4: Synthetic Methodologies

The synthesis of N-aryl pyrazoles is non-trivial due to the potential for regioisomers (N1 vs N2 arylation) if the pyrazole is asymmetric. However, for 4-bromopyrazole (symmetric tautomer), the challenge lies in forming the C-N bond efficiently.

Primary Protocol: Copper-Catalyzed Ullmann-Type Coupling

This protocol is preferred over Chan-Lam coupling for scale-up due to the robustness of the catalytic system.

Reagents:

-

Substrate A: 3-Iodobenzoic acid (1.0 equiv)

-

Substrate B: 4-Bromo-1H-pyrazole (1.1 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Charge a reaction vessel with 3-iodobenzoic acid (248 mg, 1 mmol), 4-bromopyrazole (161 mg, 1.1 mmol), CuI (19 mg, 0.1 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

-

Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen, which degrades the copper catalyst.

-

Solvation: Add anhydrous DMF (3 mL) and the diamine ligand (28 mg, 0.2 mmol) via syringe.

-

Reaction: Heat the sealed vessel to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the iodide.

-

Work-up: Cool to room temperature. Dilute with water (20 mL) and acidify carefully with 1M HCl to pH ~3–4 to precipitate the product (the acid form).

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water or purify via flash column chromatography (MeOH/DCM gradient) if necessary.

Reaction Scheme Visualization:

Figure 1: Copper-catalyzed Ullmann coupling strategy for the synthesis of the target scaffold.

Part 5: Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery. It serves as a divergent point for library generation.

1. Divergent Synthesis Logic (The "Handle" Concept):

-

The Bromide (Site A): A handle for Suzuki, Stille, or Sonogashira couplings. This allows the introduction of biaryl systems to explore deep hydrophobic pockets (e.g., the "selectivity pocket" in kinases).

-

The Carboxylic Acid (Site B): A handle for Amide coupling or esterification. This allows the attachment of solubilizing tails, morpholine rings, or peptidomimetic chains.

2. Target Classes:

-

Kinase Inhibitors: The pyrazole nitrogen (N2) can act as a hinge binder (H-bond acceptor), while the phenyl ring orients substituents into the ribose pocket.

-

Antibacterial Agents: Derivatives of N-phenylpyrazoles have shown efficacy against MRSA by inhibiting fatty acid biosynthesis (FabI).

Scaffold Utility Diagram:

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry library generation.

Part 6: Experimental Validation & Quality Control

To ensure data integrity in biological assays, the compound must meet strict purity criteria.

QC Protocol:

-

HPLC Purity: >95% (UV detection at 254 nm).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

-

1H NMR (DMSO-d6):

-

Look for the diagnostic pyrazole singlets: δ ~8.8 ppm (H-5) and ~8.0 ppm (H-3).

-

Look for the benzoic acid protons: δ ~8.2 (s), 8.0 (d), 7.8 (d), 7.6 (t).

-

Note: The carboxylic acid proton is often broad or invisible depending on water content.

-

-

LC-MS: Confirm [M+H]+ peak at 267/269 (1:1 ratio due to Br isotope pattern).

Part 7: Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2–8°C, dry. Stable under normal laboratory conditions.

References

-

PubChem. Compound Summary for CID 16770343, this compound. National Library of Medicine. Link

-

Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines. Organic Letters, 3(13), 2077–2079. (Foundational reference for Cu-catalyzed N-arylation). Link

-

Alam, M. A., et al. (2021).[3] 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402.[3] (Demonstrates biological utility of the N-aryl pyrazole benzoate scaffold). Link

-

Uni.lu. PubChemLite - this compound. University of Luxembourg.[2][4] Link

Sources

- 1. 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOIC ACID | CAS 175203-24-4 [matrix-fine-chemicals.com]

- 2. PubChemLite - this compound (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-bromo-4-(1h-pyrazol-1-yl)benzoic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

The Privileged Scaffold: Meta-Substituted Pyrazole Benzoic Acids in Medicinal Chemistry

Part 1: Executive Summary

In modern medicinal chemistry, the meta-substituted pyrazole benzoic acid scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide analyzes the structural and synthetic utility of this motif, specifically where a pyrazole ring is linked to a benzoic acid moiety in a meta orientation (relative to the acid or the connection point).

This architecture is particularly valued for its ability to bridge lipophilic pockets with polar solvent fronts. The pyrazole acts as a rigid, aromatic linker and hydrogen-bond donor/acceptor, while the benzoic acid serves as a critical "anchor," often forming salt bridges with positively charged residues (Arginine, Lysine) in active sites. Applications range from kinase inhibitors (targeting the ATP-binding cleft) to antibacterial agents (inhibiting fatty acid biosynthesis) and metalloprotease inhibitors .

Part 2: Structural Architecture & SAR Logic

The "Meta" Vector Advantage

The geometric distinction between ortho-, meta-, and para- substitution patterns dictates the trajectory of the functional groups interacting with the protein target.

-

Para-substitution (180°): Creates a linear, rod-like molecule. While useful for spanning deep, narrow channels, it often fails to access side pockets or induce necessary conformational changes.

-

Ortho-substitution (60°): frequently induces steric clash between the pyrazole and the benzene ring, forcing a twisted conformation that may incur an energetic penalty upon binding.

-

Meta-substitution (120°): The "Goldilocks" vector. It allows the molecule to wrap around active site residues or turn corners within a binding pocket. It projects the acidic headgroup into a distinct region relative to the lipophilic pyrazole tail, often matching the distance between a hydrophobic specificity pocket and a polar rim residue (e.g., Lysine).

Pharmacophore Decomposition

-

The Benzoic Acid:

-

Role: Solubilizing group and electrostatic anchor.

-

Interaction: Forms bidentate salt bridges or H-bonds.

-

Bioisosteres: Tetrazole, sulfonamide, or hydroxamic acid (for metallo-enzymes).

-

-

The Pyrazole:

-

Role: Rigid scaffold and H-bond donor/acceptor.

-

Tautomerism: 1H-pyrazole vs. 2H-pyrazole tautomers can adapt to donor/acceptor requirements of the target, though N-alkylation/arylation locks this.

-

Substitution: The C3/C4/C5 positions allow for "vector exploration" to optimize potency.

-

Visualization: SAR & Vector Map

Figure 1: Structural decomposition of the scaffold showing how the meta-geometry coordinates binding to distinct protein domains.

Part 3: Synthetic Strategies

The synthesis of these derivatives typically follows one of two modular pathways: Cyclocondensation (constructing the pyrazole) or Cross-Coupling (attaching pre-formed rings).

Pathway A: Cyclocondensation (The Hydrazine Route)

This is the most common method for generating 1-arylpyrazoles.

-

Precursors: A meta-hydrazinobenzoic acid and a 1,3-dicarbonyl equivalent (e.g.,

-keto ester, chalcone, or enaminone). -

Mechanism: The hydrazine nitrogen attacks the carbonyl, followed by dehydration and cyclization.

-

Regioselectivity: Can be controlled by the steric/electronic nature of the 1,3-dicarbonyl or by using specific equivalents like enaminones.

Pathway B: The Vilsmeier-Haack / Reductive Amination Sequence

Used for generating complex "tail" modifications (e.g., for antibacterial FAB inhibitors).

-

Hydrazone Formation: Reaction of acetophenone derivatives with hydrazinobenzoic acid.

-

Vilsmeier-Haack: Treatment with

/DMF converts the hydrazone into a 4-formylpyrazole.[1] -

Reductive Amination: The aldehyde is reacted with amines (anilines, alkyl amines) to install diversity.

Visualization: Synthetic Workflow

Figure 2: The "Vilsmeier-Haack" route for synthesizing 4-substituted pyrazole benzoic acids, a common method for generating diversity at the 4-position.

Part 4: Therapeutic Case Studies

Antibacterial: Fatty Acid Biosynthesis (FAB) Inhibitors

Researchers have utilized 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives to target drug-resistant bacteria (MRSA, VRE).

-

Mechanism: These compounds inhibit bacterial fatty acid biosynthesis. The benzoic acid moiety is essential for activity, likely mimicking the acidic substrates of the FAB enzymes.

-

Key Insight: The meta substitution (relative to the central phenyl ring or the pyrazole attachment) provides the correct twist to fit the hydrophobic tunnel of the enzyme while keeping the acid exposed to the polar active site surface.

Kinase Inhibitors (CSNK2A, PIM3)

In the design of Casein Kinase 2 (CSNK2A) inhibitors, the benzoic acid group often interacts with the conserved Lysine (Lys68 in CSNK2A) in the ATP-binding pocket.

-

SAR: A study on 2,6-disubstituted pyrazines (bioisosteric to the pyrazole-benzoic system) showed that a meta-relationship (or equivalent geometry) between the hinge-binding motif and the acidic group was crucial for selectivity over PIM3 kinases.

-

Selectivity: The rigid pyrazole linker prevents the "floppiness" that leads to off-target binding.

Meprin Metalloprotease Inhibitors

3,4,5-substituted pyrazoles with carboxyphenyl arms were evaluated.

-

Finding: Compounds with a meta-carboxyphenyl substitution showed distinct selectivity profiles compared to para-isomers. The meta-acid was able to interact with specific zinc-binding or S1' pocket residues that the para-isomer extended past.

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of 4-Formyl-1-(3-carboxyphenyl)-3-phenyl-1H-pyrazole

A key intermediate for generating diverse libraries.

Reagents:

-

3-Hydrazinobenzoic acid

-

Acetophenone

- (Phosphorus oxychloride)

-

DMF (Dimethylformamide)

Step-by-Step:

-

Hydrazone Formation: Dissolve 3-hydrazinobenzoic acid (1.0 eq) and acetophenone (1.0 eq) in ethanol with a catalytic amount of acetic acid. Reflux for 4–6 hours. Cool, filter the precipitate, wash with cold ethanol, and dry to obtain the hydrazone.

-

Vilsmeier Cyclization:

-

Cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add

(3.0 eq) with stirring (maintain <10°C). Stir for 30 mins to generate the Vilsmeier reagent. -

Dissolve the hydrazone from Step 1 in DMF and add slowly to the Vilsmeier reagent.

-

Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC.

-

Quench: Pour the reaction mixture onto crushed ice. Neutralize carefully with saturated

solution to pH 5–6 (to preserve the carboxylic acid). -

Isolation: The solid product precipitates. Filter, wash with water, and recrystallize from ethanol/DMF.

-

Protocol 5.2: Reductive Amination (Library Generation)

Reagents:

-

Aldehyde (from 5.1)

- (Sodium triacetoxyborohydride)

-

DCM (Dichloromethane) or DCE (Dichloroethane)

Step-by-Step:

-

Dissolve the aldehyde (1.0 eq) and amine (1.1 eq) in DCM/DCE.

-

Add acetic acid (1–2 drops) to catalyze imine formation. Stir at room temperature for 1 hour.

-

Add

(1.5 eq) in one portion. -

Stir overnight at room temperature.

-

Workup: Quench with aqueous

. Extract with DCM. Wash organic layer with brine, dry over

Part 6: References

-

Development of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents Source: Antibiotics (Basel), 2022.[4] URL:[Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin

and -

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity Source: Bioorganic & Medicinal Chemistry Letters, 2021. URL:[Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry, 2023.[3][5] URL:[Link]

-

3-(1H-pyrazol-3-yl)benzoic acid (PubChem Compound Summary) Source: National Center for Biotechnology Information. URL:[Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Technical Guide: The 4-Bromopyrazole Benzoic Acid Scaffold in Drug Discovery

Executive Summary

The 4-bromopyrazole benzoic acid scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for kinase inhibition and anti-inflammatory drug design. This scaffold is unique because it offers a bifunctional divergence point :

-

The C4-Bromine: Serves either as a stable halogen-bonding pharmacophore (mimicking ATP adenine binding) or as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Benzoic Acid Moiety: Provides a critical solubilizing group, a handle for amide library generation, or a salt-formation site to improve pharmacokinetic (PK) profiles.

This guide details the structural rationale, synthetic architecture, and experimental protocols required to utilize this scaffold effectively.

Part 1: Structural Rationale & Pharmacophore Logic

The "Magic Bullet" Halogen Bond

Unlike chloro- or fluoro-substituents, the bromine atom at the C4 position of the pyrazole ring is electronically predisposed to form strong halogen bonds (X-bonds).

-

Mechanism: The electron-withdrawing nature of the pyrazole nitrogens creates a positive electrostatic potential region (the

-hole) on the bromine atom, directly opposite the C-Br bond. -

Target Interaction: This

-hole acts as a Lewis acid, interacting with Lewis bases (backbone carbonyl oxygens) in the hinge region of kinase enzymes (e.g., CK2, FLT3). -

Evidence: Rotational spectroscopy and ab initio calculations confirm that 4-bromopyrazole forms halogen bonds comparable in strength to trifluoromethyl halides, significantly enhancing residence time in the binding pocket [1, 2].

The Benzoic Acid Anchor

The benzoic acid moiety (typically attached at N1) serves three roles:

-

Solubility: Increases polarity in an otherwise lipophilic heteroaromatic system.

-

Selectivity: The carboxylic acid can interact with solvent-exposed lysine or arginine residues at the rim of the ATP pocket (the "sugar pocket"), imparting isoform selectivity.

-

Synthetic Versatility: It allows for the rapid generation of amide libraries (fragment-based drug discovery) without disturbing the core binding mode of the pyrazole.

Part 2: Synthetic Architecture

The synthesis of 1-(4-carboxyphenyl)-4-bromo-1H-pyrazole requires navigating regioselectivity issues inherent to pyrazole chemistry.

Pathway Analysis (Graphviz)

Figure 1: Retrosynthetic analysis comparing the convergent Chan-Lam route (preferred) vs. the linear condensation route.

The Chan-Lam Advantage

The Chan-Lam-Evans coupling is the superior method for constructing this scaffold. Unlike nucleophilic aromatic substitution (

-

Regioselectivity: 4-bromopyrazole has tautomeric ambiguity. However, N-arylation via Chan-Lam typically favors the thermodynamically stable 1,4-disubstituted product over the sterically crowded 1,5-isomer.

Part 3: Experimental Protocols

Protocol A: Chan-Lam Synthesis of 1-(4-carboxyphenyl)-4-bromopyrazole

This protocol prioritizes operational simplicity and high regioselectivity.

Reagents:

-

4-Bromopyrazole (1.0 equiv)

-

4-Carboxyphenylboronic acid (1.2 equiv)

-

Copper(II) Acetate [Cu(OAc)₂] (0.1 – 1.0 equiv)

-

Pyridine (2.0 equiv) or TEA

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

-

Atmosphere: Ambient Air (O₂ balloon optional for speed)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a drying tube (or open to air), dissolve 4-bromopyrazole (147 mg, 1 mmol) and 4-carboxyphenylboronic acid (200 mg, 1.2 mmol) in DCM (10 mL).

-

Catalyst Addition: Add Cu(OAc)₂ (18 mg, 0.1 mmol for catalytic; 181 mg for stoichiometric). Note: Stoichiometric copper often gives higher yields in shorter times for electron-deficient boronic acids.

-

Base Activation: Add pyridine (161 µL, 2 mmol) dropwise. The solution typically turns deep blue/green (active Cu-amine species).

-

Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup:

-

Quench with 1M HCl (to break Cu-complexes and protonate the carboxylic acid).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (SiO₂, Hexane:EtOAc gradient with 1% Acetic Acid).

Protocol B: Downstream Functionalization (Suzuki Coupling)

If the bromine is a "handle" rather than a pharmacophore, use this protocol to install bi-aryl diversity.

Reagents:

-

Scaffold (from Protocol A)

-

Aryl Boronic Acid (R-B(OH)₂)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Degas solvents with nitrogen for 15 minutes.

-

Combine Scaffold, Boronic Acid, Base, and Catalyst in a sealed vial.

-

Heat to 90°C for 4 hours.

-

Critical Step: Acidify carefully during workup to pH 4 to retain the benzoic acid functionality before extraction.

Part 4: Medicinal Chemistry Decision Matrix

Once the scaffold is synthesized, the optimization strategy depends on the biological target.

Figure 2: Strategic decision tree for library generation based on the biological role of the C4-substituent.

Data Summary: Substituent Effects

| Substituent at C4 | Electronic Effect ( | Binding Role | Synthetic Utility |

| -Br | +0.23 | Halogen Bond (Strong) | Cross-coupling handle |

| -Cl | +0.23 | Halogen Bond (Weak) | Difficult to couple |

| -I | +0.18 | Halogen Bond (Very Strong) | Unstable / Metabolic liability |

| -Ph (Aryl) | -0.01 | Final Drug Product |

References

-

University of Bristol. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol Research Portal. [Link]

-

Minia University. (2020). Role and nature of halogen bonding in inhibitor...receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Minia University Repository. [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling: Mechanism and Examples. [Link]

-

MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

Sources

Next-Generation Pyrazole-Benzoic Acid Scaffolds: Synthetic Strategies and Medicinal Utility

Executive Summary

The pyrazole-benzoic acid chimera represents a "privileged scaffold" in modern medicinal chemistry, synergizing the pharmacophoric versatility of the pyrazole ring with the physicochemical robustness of the benzoic acid moiety. This guide explores the design, synthesis, and application of novel building blocks within this class. Unlike simple bioisosteres, these bifunctional scaffolds offer orthogonal handles for parallel synthesis: the carboxylic acid serves as a solubilizing "warhead" or diversification point, while the pyrazole core provides a rigid, metabolically stable linker capable of precise hydrogen bonding.

Structural Design & Classification

To maximize the utility of these building blocks, researchers must move beyond generic structures. The design space is defined by the regiochemistry of attachment and the electronic tuning of the core rings.

Scaffold Architecture

We classify these building blocks into two primary architectural types based on the linkage between the pyrazole and the benzoic acid:

-

Type I (N-Linked): The benzoic acid is attached to the pyrazole nitrogen (e.g., 4-(1H-pyrazol-1-yl)benzoic acid). This is the most common scaffold for kinase inhibitors and antimicrobial agents.

-

Type II (C-Linked): The benzoic acid is attached to a pyrazole carbon (e.g., 4-(1H-pyrazol-4-yl)benzoic acid). This configuration is often used to extend the vector of the pharmacophore.

Visualization: Scaffold Diversity

The following diagram illustrates the structural logic and diversification points for these scaffolds.

Caption: Classification of pyrazole-benzoic acid scaffolds highlighting N-linked vs. C-linked architectures and key design features.

Advanced Synthetic Protocols

While classical Knorr synthesis (hydrazine + 1,3-dicarbonyl) is reliable, it often suffers from poor regioselectivity when using unsymmetrical substrates. For high-value building blocks, we recommend the Regioselective Sulfoxonium Ylide Annulation , a novel metal-free protocol established in recent literature (2024).

Protocol: Regioselective Synthesis via Sulfoxonium Ylides

This method allows for the precise construction of 1,3,5-trisubstituted pyrazoles under mild conditions, avoiding the regioisomeric mixtures common in condensation reactions.

Target Molecule: Methyl 4-(3-benzoyl-5-phenyl-1H-pyrazol-1-yl)benzoate (Representative Building Block)

Reagents & Materials:

-

Substrate: Vinyl sulfoxonium ylide (prepared from sulfoxonium salt + aldehyde).

-

Reagent: 4-(Methoxycarbonyl)benzenediazonium tetrafluoroborate.

-

Base: Potassium Carbonate (

). -

Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation of Reaction Vessel:

-

Charge a flame-dried 25 mL Schlenk tube with a magnetic stir bar.

-

Add Vinyl Sulfoxonium Ylide (1.0 equiv, 0.5 mmol) and Potassium Carbonate (2.0 equiv, 1.0 mmol).

-

-

Diazonium Salt Addition:

-

Dissolve 4-(Methoxycarbonyl)benzenediazonium tetrafluoroborate (1.2 equiv, 0.6 mmol) in anhydrous MeCN (5.0 mL).

-

Add this solution dropwise to the Schlenk tube at 0 °C (ice bath) over 10 minutes. Critical: Slow addition prevents side reactions.

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature (25 °C).

-

Stir vigorously for 4–6 hours . Monitor progress via TLC (eluent: 20% EtOAc/Hexane). The ylide spot should disappear, and a fluorescent pyrazole spot should appear.

-

-

Work-up & Purification:

-

Quench the reaction with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure.[1] -

Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

-

Validation Check:

-

1H NMR: Look for the characteristic pyrazole singlet (C4-H) around

6.8–7.2 ppm. -

Regiochemistry: NOESY experiments should confirm spatial proximity between the N-aryl ring protons and the C5-phenyl group, confirming the 1,5-substitution pattern.

Visualization: Reaction Mechanism

The following diagram elucidates the mechanism of this regioselective transformation.

Caption: Mechanistic pathway for the regioselective synthesis of N-aryl pyrazoles from sulfoxonium ylides.

Medicinal Chemistry Applications & SAR

The pyrazole-benzoic acid scaffold is not merely a structural connector; it is a bioactive chimera. The benzoic acid moiety often mimics the phosphate group of ATP in kinase inhibitors or interacts with polar residues in bacterial enzymes.

Case Study: Antimicrobial Agents (FAB Inhibitors)

Recent studies (e.g., Eur. J. Med. Chem. 2021) have validated 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as potent inhibitors of fatty acid biosynthesis (FAB) in S. aureus (MRSA).

Key SAR Findings:

-

Lipophilicity: Introduction of lipophilic electron-withdrawing groups (e.g.,

, -

Acid Functionality: The free carboxylic acid is essential. Converting it to an ester or amide often results in a loss of activity, suggesting a critical salt-bridge interaction within the active site.

-

Linker Rigidity: The direct N-N bond (N-linked) provides a rigid geometry that positions the benzoic acid vector optimally for binding.

Quantitative Data Summary

The table below summarizes the Structure-Activity Relationship (SAR) trends for this class of antimicrobial agents against MRSA.

| Substituent (R) on Pyrazole C3-Phenyl | Benzoic Acid Position | LogP (Calc) | MIC (µg/mL) vs MRSA | Potency Interpretation |

| H (Unsubstituted) | Para | 3.2 | >64 | Inactive (Baseline) |

| 4-F | Para | 3.4 | 8 - 16 | Moderate Improvement |

| 4-CF3 | Para | 4.1 | 0.5 - 1.0 | Highly Potent |

| 4-OMe | Para | 3.1 | 32 | Poor (Electron Donor) |

| 4-CF3 | Meta | 4.1 | 4 - 8 | Regioisomer Sensitive |

Physicochemical Profiling

For drug development, these building blocks offer a favorable property profile:

-

Solubility: The benzoic acid moiety (

) ensures solubility at physiological pH (7.4) as the carboxylate anion. -

Metabolic Stability: The pyrazole ring is generally resistant to oxidative metabolism (CYP450), unlike furan or thiophene bioisosteres.

-

Lipophilicity: The pyrazole nitrogen acts as a hydrogen bond acceptor, lowering LogP relative to a biphenyl analog, which aids in maintaining "drug-likeness" (Lipinski compliance).

References

-

Vishwakarma, R. K., et al. (2024).[2][3][4] "Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts." The Journal of Organic Chemistry.

-

Roy, S., et al. (2023). "Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors." Journal of Medicinal Chemistry.

-

Alam, M. A., et al. (2021).[5] "4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents."[6] European Journal of Medicinal Chemistry.

-

BenchChem Protocols. (2025). "Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)benzoate."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Synthetic Utilization of 3-(4-bromo-1H-pyrazol-1-yl)benzoic Acid

Executive Summary & Chemical Profile[1][2][3]

3-(4-bromo-1H-pyrazol-1-yl)benzoic acid is a high-value bifunctional heterocyclic building block used primarily in the discovery of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its structural utility lies in its orthogonality: it possesses a carboxylic acid for amide coupling (library generation) and a heteroaryl bromide for transition-metal-catalyzed cross-couplings (scaffold diversification).

This guide addresses the critical challenges in sourcing this compound—often categorized as "make-on-demand" or "low-stock"—and provides a self-validating quality control (QC) protocol to ensure experimental integrity.

Chemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 267.08 g/mol |

| CAS Number | Not widely indexed (Related 4-isomer: 2171934-34-0; Consult Supplier) |

| SMILES | OC(=O)c1cccc(n2cc(Br)cn2)c1 |

| Key Functionality | Electrophilic handle (C-Br), Nucleophilic/Acidic handle (COOH) |

The Commercial Supplier Ecosystem

Unlike common reagents (e.g., benzoic acid), this specific isomer is often not sitting on a shelf in kilogram quantities. The supply chain operates on a tiered system. Understanding this helps you manage lead times and purity expectations.

Tier 1: Catalog Aggregators (The "Stock" Illusion)

-

Examples: MolPort, eMolecules, ChemSpace.

-

Role: These platforms list millions of compounds but rarely hold inventory. They act as brokers.

-

Risk: "In-stock" status often lags. Verification of the specific 3-isomer (vs. the 4-isomer) is critical, as data entry errors occur in large databases.

Tier 2: Building Block Specialists (The Actual Source)

-

Examples: Enamine, Combi-Blocks, BldPharm, Chem-Impex.

-

Role: These companies likely hold the physical stock (mg to g scale) or have a validated synthetic route to produce it within 2-3 weeks.

-

Recommendation: For drug discovery campaigns, source directly from Tier 2 to minimize lead time and ensure direct access to Certificate of Analysis (CoA) data.

Tier 3: Custom Synthesis (CROs)

-

Examples: WuXi AppTec, Syngene, Pharmaron.

-

Role: Required for multi-gram to kilogram scale-up.

-

Protocol: You must provide a robust synthetic route (see Section 4) to minimize process development costs.

Self-Validating Quality Control (QC) Protocol

When receiving a shipment of this compound, do not rely solely on the vendor's CoA. The following protocol ensures the compound is chemically and regio-isomerically correct.

A. The "Diagnostic Peaks" (1H NMR)

The most common impurity is the regioisomer (pyrazole N-arylation at the wrong nitrogen, though less relevant for symmetrical 4-bromopyrazole) or residual copper from synthesis.

-

Solvent: DMSO-d₆ (Carboxylic acid proton is often invisible in CDCl₃).

-

Key Signals:

-

Pyrazole Singlets: You should see two distinct signals for the pyrazole C3-H and C5-H protons around

8.0–8.8 ppm. -

Acid Proton: Broad singlet at

12.0–13.0 ppm. -

Absence of Aliphatic Peaks: Any peaks in the 0–5 ppm range indicate solvent contamination (EtOAc, Hexanes) or alkyl impurities.

-

B. Isotope Pattern Verification (LC-MS)

The bromine atom provides a built-in validation tool due to its natural isotopic abundance.

-

Method: ESI (Negative or Positive mode).

-

Validation Criteria:

-

M+H Peak: ~267 and 269 amu.

-

Intensity Ratio: The doublet must show a 1:1 intensity ratio (

Br :

-

C. QC Decision Matrix (Visualized)

Figure 1: Self-validating QC workflow. The bromine isotope signature is the primary "Go/No-Go" gate.

Synthetic Utility & Causality

Why choose this specific building block? Its value lies in the sequential functionalization capability.

A. The Synthetic Route (How it's made)

Understanding the synthesis helps predict impurities (e.g., Copper). The industrial standard utilizes a Chan-Lam Coupling or Ullmann-type Coupling .

-

Reagents: 3-Boronobenzoic acid (or 3-Iodobenzoic acid) + 4-Bromopyrazole.

-

Catalyst: Cu(OAc)₂ (Chan-Lam) or CuI/Ligand (Ullmann).

-

Implication: If your downstream biology assay is sensitive to heavy metals, you must perform a metal scavenger resin treatment (e.g., QuadraPure™ TU) before use, as trace Copper can persist.

B. Functionalization Strategy

The molecule is designed for a "Head-to-Tail" library synthesis approach.

-

Path A: Amide Coupling (The Anchor)

-

Reaction: HATU/DIEA or SOCl₂ activation.

-

Logic: The carboxylic acid is usually coupled first to attach the scaffold to a solubilizing group or a specific binding motif. The Bromine is robust enough to survive standard amide coupling conditions.

-

-

Path B: Suzuki-Miyaura Coupling (The Warhead)

-

Reaction: Pd(dppf)Cl₂, Aryl Boronic Acid, K₂CO₃.

-

Logic: The pyrazole bromine is electronically deactivated compared to a phenyl bromide, often requiring specialized ligands (e.g., XPhos or SPhos) or elevated temperatures (80°C+) for efficient coupling.

-

C. Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways. Path A is preferred to establish the core scaffold before sensitive metal-catalyzed cross-couplings.

Experimental Protocol: Chan-Lam Synthesis (In-House)

If commercial stock is unavailable, the following protocol is robust and scalable (1–5g).

Reaction:

3-Boronobenzoic acid (1.0 equiv) + 4-Bromopyrazole (1.0 equiv) + Cu(OAc)₂ (0.1 equiv) + Pyridine (2.0 equiv)

Product

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a drying tube (or open to air—oxygen is the oxidant), add 4-bromopyrazole (1.0 eq) and 3-boronobenzoic acid (1.2 eq).

-

Solvent: Add Dichloromethane (DCM) [0.1 M concentration].

-

Catalyst: Add Cu(OAc)₂ (10–20 mol%).

-

Base: Add Pyridine (2.0 eq) slowly. The solution will turn deep blue/green (active Cu-species).

-

Stirring: Stir vigorously at Room Temperature for 24–48 hours.

-

Workup:

-

Purification: Recrystallization from EtOH/Water is preferred over column chromatography to remove traces of benzoic acid byproducts.

Why this works: The Chan-Lam coupling is mild and tolerates the free carboxylic acid, unlike the Buchwald-Hartwig which might require ester protection.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Chan-Lam Coupling Mechanism and Conditions.[3][Link]

-

Qiao, J. X., et al. (2008). "Copper-promoted N-arylation of amines and amides with arylboronic acids." Synthesis, 2008(1523-1524).[4] (Foundational text for the protocol in Section 5).

Sources

Technical Guide: Synthesis of 3-(pyrazol-1-yl)benzoic Acid Analogs

Executive Summary & Strategic Importance

The 3-(pyrazol-1-yl)benzoic acid scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core structural motif in kinase inhibitors (e.g., Aurora B, JAK inhibitors), anti-inflammatory agents, and G-protein coupled receptor (GPCR) agonists. The structural rigidity of the benzoic acid combined with the hydrogen-bond accepting capacity of the pyrazole ring makes it an ideal bioisostere for biphenyl systems, often improving metabolic stability and solubility.

This guide moves beyond generic textbook definitions to provide a field-validated synthetic strategy . While de novo ring construction (hydrazine condensation) is possible, this guide prioritizes C–N cross-coupling methodologies (Ullmann, Buchwald-Hartwig, Chan-Lam) as they offer superior modularity for generating diverse analogs during Structure-Activity Relationship (SAR) campaigns.

Strategic Decision Matrix

The choice of synthetic route depends heavily on the electronic nature of the pyrazole and the tolerance for metal contamination.

Figure 1: Strategic selection of synthetic methodology based on substrate availability and process constraints.

Critical Control Point: Regioselectivity

When coupling substituted pyrazoles (e.g., 3-methylpyrazole), two regioisomers (N1 vs. N2 arylation) are possible.

-

Steric Control: Coupling generally occurs at the less hindered nitrogen (N1).

-

Thermodynamic Control: Metal-catalyzed conditions (Ullmann/Buchwald) typically favor the thermodynamic product.

-

Validation: You must validate regiochemistry using NOESY NMR. For 3-substituted pyrazoles, the NOE signal between the pyrazole C5-H and the aryl ortho-protons is diagnostic for the correct N1-isomer.

Methodology A: Modified Ullmann Coupling (The Workhorse)

This is the most robust method for generating libraries of analogs. We utilize a diamine ligand to stabilize the Copper(I) species, allowing the reaction to proceed at moderate temperatures (80–110°C) compared to classical Goldberg conditions.

Protocol Design

Substrate: Methyl 3-iodobenzoate (preferred over free acid to prevent catalyst poisoning by carboxylate binding). Catalyst: CuI (10 mol%) Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%) or 1,10-Phenanthroline. Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

Step-by-Step Workflow

-

Charge: To a dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 equiv), Methyl 3-iodobenzoate (1.0 equiv), the Pyrazole analog (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Critical: Cu(I) is sensitive to oxidation prior to complexation.

-

Solvation: Add anhydrous Toluene or DMF (concentration 0.2 M). Add the diamine ligand (0.2 equiv) via syringe.

-

Reaction: Seal and heat to 110°C for 12–24 hours. Monitor by LCMS (look for M+1 of product).

-

Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Wash filtrate with water (x2) and brine.

-

Hydrolysis (One-Pot Optional): If the free acid is required, the crude ester can often be treated directly with LiOH (3 equiv) in THF/H₂O (1:1) at RT for 4 hours.

Mechanistic Insight (Ullmann Cycle)

The reaction proceeds via an oxidative addition of the aryl iodide to the Cu(I)-ligand complex, followed by ligand exchange with the pyrazole (deprotonated by base), and finally reductive elimination to form the C-N bond.

Figure 2: Catalytic cycle of Cu-diamine mediated N-arylation.

Methodology B: Chan-Lam Oxidative Coupling (The Mild Alternative)

Use this method if the benzoic acid analog contains halogens (Cl, Br) that must be preserved for subsequent cross-coupling (e.g., Suzuki) elsewhere on the molecule. This method uses Aryl Boronic Acids instead of halides.

Protocol Design

Substrate: 3-Boronobenzoic acid (or ester). Catalyst: Cu(OAc)₂ (1.0 equiv - stoichiometric is often more reliable than catalytic for library synthesis). Base: Pyridine (2.0 equiv) or TEA. Oxidant: Compressed Air (balloon) or O₂. Additive: Molecular Sieves (4Å) – Critical for yield consistency.

Step-by-Step Workflow

-

Charge: Add 3-boronobenzoic acid (1.5 equiv), Pyrazole (1.0 equiv), Cu(OAc)₂ (1.0 equiv), and 4Å MS into a flask.

-

Solvation: Add DCM (Dichloromethane) or Acetonitrile (0.1 M).

-

Activation: Add Pyridine (2.0 equiv).

-

Oxidation: Attach a balloon of dry air. Stir vigorously at Room Temperature (25°C) for 24–48 hours.

-

Purification: Filter through celite. The product often requires flash chromatography (Hexane/EtOAc) to remove copper salts completely.

Comparative Data & Troubleshooting

| Parameter | Ullmann (Method A) | Chan-Lam (Method B) | Buchwald (Method C) |

| Primary Utility | Large-scale, robust synthesis | Sensitive substrates, RT reaction | Sterically hindered pyrazoles |

| Yield (Typical) | 75–90% | 40–65% | 80–95% |

| Temp | 110°C | 25°C | 80–100°C |

| Tolerance | Poor with free acids (use ester) | Good with free acids | Moderate (use ester) |

| Cost | Low (Cu) | Medium (Stoichiometric Cu) | High (Pd + Ligands) |

Troubleshooting Guide:

-

Low Conversion (Ullmann): Switch ligand to trans-N,N'-dimethyl-1,2-cyclohexanediamine. Ensure Toluene is anhydrous.

-

Reaction Turns Black (Chan-Lam): This is normal (Cu species). If yield is low, ensure molecular sieves are freshly activated (water inhibits the transmetallation step).

-

Poor Regioselectivity: Switch to Buchwald conditions using bulky ligands (e.g., tBuXPhos) to enforce steric control favoring the N1 position.

References

-

Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1][2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[1][2] The Journal of Organic Chemistry, 69(17), 5578–5587. Link

-

Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters, 39(19), 2941-2944. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link

-

Brider, J., et al. (2016). Synthesis and antimicrobial studies of azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. ResearchGate.[3] Link

Sources

Technical Monograph: 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid

Structural Characterization, Synthetic Methodology, and Pharmacophore Utility

Executive Summary

This technical guide profiles 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid , a critical bifunctional building block in medicinal chemistry. Characterized by a benzoic acid moiety coupled to a 4-bromopyrazole, this scaffold serves as a versatile "hinge" in drug discovery. Its unique architecture offers two orthogonal handles for diversification: the carboxylic acid (amenable to amide coupling) and the pyrazolyl bromide (primed for palladium-catalyzed cross-coupling). This guide details its physiochemical identity, a chemoselective synthesis protocol, and its strategic application in kinase inhibitor design.

Part 1: Chemical Identity & Informatics

The precise identification of this compound is essential for database integration and intellectual property searches. The following identifiers are validated for the specific regioisomer where the pyrazole is attached at the meta position relative to the carboxylic acid.

Core Identifiers

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Registry Number | Not widely listed; typically synthesized de novo |

| Molecular Formula | C₁₀H₇BrN₂O₂ |

| Molecular Weight | 267.08 g/mol |

| SMILES | OC(=O)c1cccc(n2cc(Br)cn2)c1 |

| InChI String | InChI=1S/C10H7BrN2O2/c11-8-5-12-13(6-8)9-3-1-2-7(4-9)10(14)15/h1-6H,(H,14,15) |

| InChIKey | YTQYZCOYYUQUKG-UHFFFAOYSA-N |

Calculated Physiochemical Properties

Data derived from consensus chemoinformatic models.

| Property | Value | Significance |

| cLogP | ~2.1 | Moderate lipophilicity; suitable for oral bioavailability optimization. |

| TPSA | 55.1 Ų | Favorable for membrane permeability (<140 Ų). |

| H-Bond Donors | 1 (COOH) | Critical for active site recognition (e.g., salt bridges). |

| H-Bond Acceptors | 3 | Includes pyrazole nitrogens and carboxylate oxygens. |

| pKa (Acid) | ~4.0 | Typical benzoic acid acidity; exists as carboxylate at physiological pH. |

Part 2: Structural Analysis & Pharmacophore Potential

The "Orthogonal Reactivity" Concept

The value of this molecule lies in its chemoselectivity . It contains two electrophilic sites with vastly different reactivity profiles:

-

The Aryl-COOH: A "hard" electrophile (after activation) suitable for amide bond formation with amines.

-

The Pyrazolyl-Br: A "soft" electrophile suitable for Suzuki-Miyaura or Buchwald-Hartwig couplings.

This allows researchers to synthesize libraries in a modular fashion. For example, in kinase inhibitor discovery , the pyrazole moiety often mimics the adenine ring of ATP, binding to the hinge region of the kinase, while the benzoic acid extension projects into the solvent-exposed front pocket to solubilize the molecule.

Part 3: Synthetic Methodology

The synthesis of N-aryl pyrazoles is non-trivial due to the low nucleophilicity of the pyrazole nitrogen. While Chan-Lam coupling (using boronic acids) is a viable route [1], the Copper-Catalyzed Ullmann-Type Coupling is preferred for scale-up due to the robustness of aryl iodides over boronic acids.

Protocol: Selective N-Arylation via Ullmann Coupling

Objective: Couple 3-iodobenzoic acid with 4-bromopyrazole. Challenge: Prevent the bromine on the pyrazole from reacting. Solution: Utilize the reactivity gap between Aryl-Iodide (highly reactive) and Heteroaryl-Bromide (less reactive) under Cu(I) catalysis.

Reagents & Materials

-

Substrate A: 3-Iodobenzoic acid (1.0 equiv)

-

Substrate B: 4-Bromo-1H-pyrazole (1.1 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (20 mol%) or 1,10-Phenanthroline.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow

-

Charge: In a reaction vial equipped with a magnetic stir bar, add 3-iodobenzoic acid, 4-bromopyrazole, CuI, and K₂CO₃.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen can oxidize the Cu(I) catalyst to inactive Cu(II) species in Ullmann systems).

-

Solvation: Add the anhydrous DMF and the amine ligand (DMEDA) via syringe.

-

Reaction: Heat the mixture to 110 °C for 12–16 hours.

-

Note: Monitoring by LCMS should show the consumption of the iodide. The bromide on the pyrazole remains intact because oxidative addition of Cu(I) into C-I bonds is significantly faster than C-Br bonds [2].

-

-

Workup: Cool to room temperature. Dilute with water and adjust pH to ~3 using 1M HCl to precipitate the product (or extract with Ethyl Acetate).

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).

Synthetic Logic Diagram

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the chemoselectivity.

Figure 1: Chemoselective Ullmann coupling workflow. Note the specific activation of the Aryl-Iodide over the Pyrazolyl-Bromide.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized core, the following analytical criteria must be met. This protocol is self-validating: if the analytical data deviates, the chemoselectivity likely failed (e.g., polymerization).

-

¹H NMR (DMSO-d₆):

-

Pyrazole Protons: You must observe two distinct singlets (or very tight doublets) for the pyrazole ring protons (H3 and H5) in the aromatic region (~8.0 - 8.8 ppm).

-

Benzoic Acid Protons: A characteristic pattern for 1,3-disubstitution (singlet, two doublets, one triplet) in the 7.5 - 8.2 ppm range.

-

Missing Peak: The absence of the carboxylic acid proton (approx. 13 ppm) usually indicates salt formation; treat with acid to observe.

-

-

LC-MS (ESI):

-

Mass Spec: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

-

Target Mass: [M+H]⁺ = 266.97 and 268.97.

-

Retention Time: The product should be more hydrophobic (later eluting) than the starting benzoic acid but less hydrophobic than non-polar biaryls due to the free acid.

-

References

-

Chan, D. M. T., et al. "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2933-2936.

-

Ma, D., & Cai, Q. "CuI/Amino Acid Catalyzed Aromatic N-Arylation." Synlett, vol. 2004, no. 1, pp. 128-130.

-

PubChem Database. "this compound (Compound)."[1][2][3] National Center for Biotechnology Information. Accessed 2026.[4][1][2][3][5]

-

Organic Chemistry Portal. "Ullmann Reaction / Ullmann Condensation."

Sources

- 1. PubChemLite - 3-bromo-4-(1h-pyrazol-1-yl)benzoic acid (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 3-[(4-bromo-1h-pyrazol-1-yl)methyl]benzoic acid (C11H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - this compound (C10H7BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 4-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzoic acid (C12H11BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

Therapeutic Potential of Brominated Pyrazole-Benzoic Acid Derivatives

Executive Summary

The convergence of the pyrazole pharmacophore with benzoic acid moieties has long been a staple in medicinal chemistry, yielding agents with pleiotropic effects ranging from anti-inflammatory to antineoplastic activity. However, the specific incorporation of bromine into this scaffold—creating brominated pyrazole-benzoic acid derivatives —represents a sophisticated evolution in rational drug design.

This guide analyzes the therapeutic utility of these derivatives, moving beyond basic structure-activity relationships (SAR) to explore the quantum mechanical advantages of the bromine "sigma-hole," specific synthetic pathways for high-yield production, and their emerging dominance in treating Multi-Drug Resistant (MDR) bacterial infections and metabolic disorders like Type 2 Diabetes (T2DM).

Molecular Architecture: The "Bromine Advantage"[1][2]

To understand the potency of these derivatives, one must look beyond simple lipophilicity. The inclusion of a bromine atom on the pyrazole or the associated phenyl ring introduces a critical interaction capability: Halogen Bonding (XB) .

The Sigma-Hole Phenomenon

Unlike fluorine, which is universally electronegative, bromine exhibits an anisotropic electron density distribution.

-

Mechanism: The electron density is repelled from the C-Br bond axis, creating a region of positive electrostatic potential on the extension of the bond (the

-hole). -

Therapeutic Impact: This allows the bromine atom to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen in histidine) in the target protein's binding pocket.

-

Binding Affinity: In PTP1B inhibitors, for instance, this interaction mimics the stabilizing effects of hydrogen bonds but with greater hydrophobicity, allowing the drug to penetrate the lipid bilayer more effectively than purely polar analogues [1, 2].

The Benzoic Acid Anchor

The benzoic acid moiety serves as a bioisostere for phosphate groups . In enzyme active sites (like phosphatases), the carboxylate anion (

Therapeutic Applications: Case Studies

Antimicrobial Agents against MDR Strains

The most field-proven application of brominated pyrazole-benzoic acid derivatives is in the combat against ESKAPE pathogens (specifically Staphylococcus aureus and Acinetobacter baumannii).

-

Target: Bacterial cell membrane and Biofilm formation.

-

Observed Efficacy: Derivatives such as 1-(4-bromobenzoyl)-3-(4-substitutedphenyl)-1H-pyrazole-4-carbaldehyde have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.78 µg/mL against MRSA [4].

-

Mechanism: The lipophilic bromine facilitates membrane insertion, while the pyrazole-benzoic acid core disrupts the electrochemical gradient. Furthermore, these compounds have shown the ability to eradicate pre-formed biofilms, a trait absent in many standard antibiotics [5].

Metabolic Regulation (PTP1B Inhibition)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.[1]

-

Rational Design: By placing a bromine atom at the C4 position of the pyrazole ring attached to a benzoic acid, researchers create a "dual-anchor" inhibitor. The benzoic acid binds the catalytic site (Site A), while the brominated ring targets the secondary non-catalytic site (Site B), inducing an allosteric inhibition that enhances selectivity over the closely related TCPTP [6].

Chemical Synthesis & Optimization

The synthesis of these derivatives requires precise control to prevent regio-isomeric byproducts. The Vilsmeier-Haack cyclization is the preferred route for generating the core scaffold with high purity.

Synthesis Workflow Visualization

Figure 1: Synthetic pathway for generating the 1-(4-bromobenzoyl)-pyrazole scaffold. The Vilsmeier-Haack reaction is critical for simultaneous cyclization and C4-formylation.

Experimental Protocols

Protocol A: Synthesis of 1-(4-bromobenzoyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Objective: To synthesize the core scaffold with >95% purity.

Reagents:

-

4-Bromoacetophenone

-

4-Hydrazinobenzoic acid[2]

-

Phosphorous oxychloride (

)[3] -

Dimethylformamide (DMF)[3]

Step-by-Step Methodology:

-

Hydrazone Formation: Dissolve 4-bromoacetophenone (10 mmol) and 4-hydrazinobenzoic acid (10 mmol) in absolute ethanol (30 mL). Add catalytic glacial acetic acid (3 drops). Reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool to room temperature. Filter the precipitated hydrazone solid, wash with cold ethanol, and dry under vacuum.

-

Vilsmeier-Haack Cyclization:

-

Caution: Perform in a fume hood.

-

Prepare Vilsmeier reagent: Add

(30 mmol) dropwise to ice-cold DMF (10 mL) with stirring. -

Add the dried hydrazone (5 mmol) to the reagent mixture.

-

Heat to 60°C for 4 hours.

-

-

Quenching: Pour the reaction mixture onto crushed ice. Neutralize to pH 7.0 using saturated

solution. -

Purification: Filter the resulting yellow solid. Recrystallize from ethanol/DMF (9:1) to yield needle-shaped crystals.

Protocol B: Bacterial Biofilm Inhibition Assay

Objective: To quantify the anti-biofilm potential of the synthesized derivative against S. aureus.

Methodology:

-

Inoculation: Dilute overnight culture of S. aureus (ATCC 25923) 1:100 in Tryptic Soy Broth (TSB) supplemented with 1% glucose (to promote biofilm).

-

Treatment: Add 100 µL of bacterial suspension to a 96-well polystyrene plate. Add 100 µL of the test compound (dissolved in DMSO/TSB) at concentrations ranging from 0.5 to 64 µg/mL.

-

Incubation: Incubate statically at 37°C for 24 hours.

-

Staining:

-

Discard supernatant and wash wells 3x with PBS (carefully, to avoid disrupting biofilm).

-

Fix with 99% methanol for 15 mins. Air dry.

-

Stain with 0.1% Crystal Violet for 10 mins.

-

Solubilize dye with 33% Glacial Acetic Acid.

-

-

Quantification: Measure Optical Density (OD) at 590 nm using a microplate reader. Calculate % inhibition relative to DMSO control.

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism of these derivatives in a biological system (specifically targeting bacterial resistance).

Figure 2: Dual-mechanism of action. The bromine substituent enhances lipophilicity for biofilm penetration (EPS) and membrane interaction, while also facilitating specific binding to intracellular targets.

Data Summary: Structure-Activity Relationship (SAR)[6][7]

The table below summarizes the effect of substituent placement on biological activity, synthesized from recent comparative studies [4, 7].

| Compound Variant | R1 (Benzoic Pos.) | R2 (Pyrazole C4) | R3 (Phenyl Ring) | Relative Potency (MIC) | Primary Effect |

| Lead A | 4-COOH | H | H | Moderate (12.5 µg/mL) | Baseline activity |

| Lead B | 4-COOH | Br | H | High (3.12 µg/mL) | Enhanced lipophilicity |

| Lead C | 4-COOH | H | 4-Br | Very High (0.78 µg/mL) | Halogen bond + Membrane penetration |

| Lead D | 3-COOH | H | 4-F | Moderate (6.25 µg/mL) | Lower stability |

Key Insight: Para-substitution of bromine on the phenyl ring attached to the pyrazole core (Lead C) yields the highest potency due to optimal geometric alignment for halogen bonding within the target pocket.

References

-

Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Outlook. Journal of Medicinal Chemistry. Link

-

Scholfield, M. R., et al. (2013).[4] Halogen bonding in biological systems.[5][6][7][8] Protein Science. Link

-

Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry. Link

-

Alnufaie, R., et al. (2020).[2] Design and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus.[9] The Journal of Antibiotics. Link

-

Rathore, A., et al. (2022).[4] Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules. Link

-

Liu, S., et al. (2008). Structure-based discovery of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Arathi, P., & Jessy, J. (2019). Synthesis and Characterisation of Pyrazole Derivatives from Para bromo Benzoic Acid and Its Antibacterial Activity. International Journal of Research in Pharmacy and Pharmaceutical Sciences.[3][10] Link

Sources

- 1. Inhibition of protein tyrosine phosphatase 1B by flavonoids: A structure - activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. mdpi.com [mdpi.com]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. allsubjectjournal.com [allsubjectjournal.com]

Methodological & Application

High-Efficiency Suzuki-Miyaura Coupling of 3-(4-bromo-1H-pyrazol-1-yl)benzoic Acid

Application Note & Protocol Guide

Abstract & Strategic Context

The coupling of 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid represents a critical transformation in the synthesis of Type II kinase inhibitors (e.g., B-Raf, JAK inhibitors). This scaffold presents a dual challenge: the electron-rich nature of the pyrazole ring, which can deactivate the oxidative addition step, and the presence of an unprotected carboxylic acid, which can poison palladium catalysts and complicate purification due to zwitterionic behavior.

This guide provides a validated, scalable protocol for the Suzuki-Miyaura cross-coupling of this substrate without prior esterification. By utilizing a biphasic solvent system and robust phosphine ligands, researchers can achieve high yields while minimizing protodeboronation and homocoupling side reactions.

Strategic Analysis of the Substrate

Structural Challenges

-

Electrophile Deactivation: The pyrazole ring is electron-rich (π-excessive). The C4-Bromine bond is less electrophilic than a standard phenyl bromide, requiring a catalyst with a high turnover frequency (TOF) and electron-rich ligands (e.g., dppf, XPhos).

-

Catalyst Poisoning: The free carboxylic acid moiety (

) will exist as a carboxylate anion under basic coupling conditions. This anionic species can coordinate to the Pd(II) center, displacing ligands and arresting the catalytic cycle (the "carboxylate effect"). -

Solubility: The starting material is hydrophobic, but the intermediate salt is hydrophilic. A single-phase organic solvent will fail; a miscible aqueous-organic system is mandatory.

Reaction Pathway Selection

We prioritize the Direct "Free Acid" Route over the Ester Protection Route.

-

Why? Esterification adds two synthetic steps (protection/deprotection) and reduces atom economy. Modern catalysts tolerate carboxylates if the solvent system is correctly tuned.

Validated Experimental Protocols

Method A: The "Workhorse" Protocol (Robust & Cost-Effective)

Recommended for standard aryl boronic acids and initial screening.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Substrate (Ar-Br) | 1.0 | Electrophile |

| Boronic Acid (R-B(OH)₂) | 1.2 - 1.5 | Nucleophile (Excess required due to protodeboronation risk) |

| Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 | Catalyst (Resistant to O₂ and polar functional groups) |

| K₂CO₂ (2.0 M aq) | 3.0 | Base (Neutralizes acid + activates Boron) |

| 1,4-Dioxane | [0.2 M] | Solvent (Miscible with water, high boiling point) |

Step-by-Step Procedure:

-

Charge: To a pressure tube or round-bottom flask, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (3-5 mol%).

-

Inert: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane via syringe.

-

Activation: Add degassed 2.0 M aqueous K₂CO₃. Note: Gas evolution (CO₂) may occur as the carboxylic acid is neutralized.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

-

Checkpoint: The reaction mixture should turn black/dark brown. If it remains orange/yellow and starting material persists, the catalyst may have deactivated.

-

-

Workup: See Section 4 (Purification).

Method B: The "High-Performance" Protocol (Sterically Demanding)

Recommended for sterically hindered boronic acids or if Method A fails.

Key Changes:

-

Catalyst: XPhos Pd G2 (2-3 mol%). The bulky biaryl phosphine ligand facilitates oxidative addition on the electron-rich pyrazole.

-

Base: K₃PO₄ (3.0 eq) in water. Phosphate is often gentler than carbonate and improves solubility for certain substrates.

-

Temperature: Can be lowered to 60°C–80°C due to higher catalyst activity.

Purification: The "pH Swing" Methodology

The product contains both a basic pyrazole nitrogen and an acidic carboxyl group. Standard silica chromatography often leads to streaking and yield loss.

Protocol:

-

Filtration: Filter the crude reaction mixture through Celite to remove Pd black. Wash with 1N NaOH (aq).

-

Phase Separation: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) twice.

-

Crucial Step: The product is currently a salt (carboxylate) and stays in the Water Phase . The EtOAc wash removes non-polar impurities (dimers, phosphine oxides). Discard the Organic Layer.

-

-

Precipitation (The Swing):

-

Cool the aqueous layer to 0°C.

-

Slowly acidify with 1N HCl to pH ~3–4 .

-

The free acid product should precipitate as a solid.

-

-

Isolation: Filter the solid, wash with water and pentane. Dry under vacuum.

-

If no precipitate forms (product is too polar): Extract the acidified aqueous layer with EtOAc or n-Butanol, dry over Na₂SO₄, and concentrate.

-

Mechanistic Visualization

Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle and the specific interference caused by the free carboxylic acid.

Figure 1: Catalytic cycle highlighting the oxidative addition challenge on the pyrazole ring and potential poisoning by the carboxylate moiety.

Workup & Purification Logic[2][3]

Figure 2: The "pH Swing" purification strategy to isolate zwitterionic products without chromatography.

Troubleshooting & Optimization Matrix